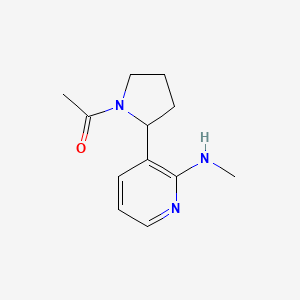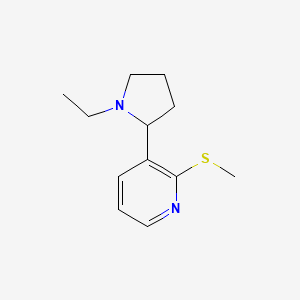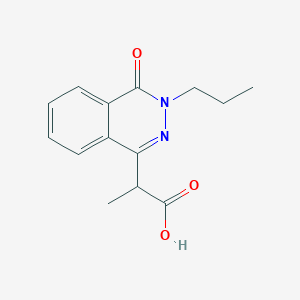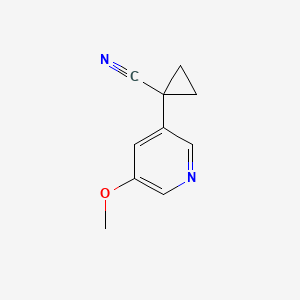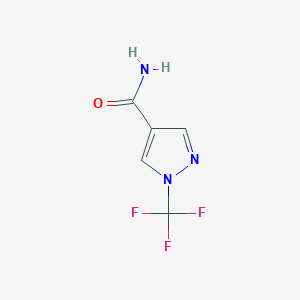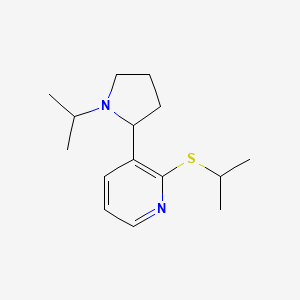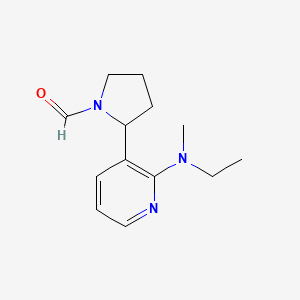![molecular formula C8H7BrN4O B11800912 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 2-position makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carbohydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 2-position. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Oxo derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.
作用機序
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing its versatility in research and drug development.
特性
分子式 |
C8H7BrN4O |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-4-2-6(8(14)13-10)12-7(4)11-3-5/h1-3H,10H2,(H,11,12)(H,13,14) |
InChIキー |
ZBMXAUVZSHODEU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



